molecular formula C9H14F3NO4 B1441036 2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid CAS No. 170462-68-7

2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid

Cat. No.: B1441036
CAS No.: 170462-68-7
M. Wt: 257.21 g/mol
InChI Key: AQHHZEHQBKSLKX-UHFFFAOYSA-N
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Description

2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid is a chemical compound with the molecular formula C9H14F3NO4. It is commonly used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized due to its stability and ease of removal under acidic conditions .

Biochemical Analysis

Biochemical Properties

2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, including peptidases and proteases, which facilitate the cleavage and formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids, preventing unwanted reactions during peptide synthesis . This interaction is essential for the selective formation of peptide bonds, ensuring the correct sequence and structure of the resulting peptides and proteins.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s protective Boc group can be removed under specific conditions, allowing the free amino acid to participate in cellular reactions . This removal can trigger changes in cell signaling pathways, leading to alterations in gene expression and metabolic activities. Additionally, the compound’s trifluoromethyl group can affect the hydrophobicity and stability of the resulting peptides, influencing their interactions with cellular membranes and proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The Boc group protects the amino acid during peptide synthesis, preventing unwanted side reactions . Upon removal of the Boc group, the free amino acid can interact with enzymes and proteins, participating in various biochemical reactions. The trifluoromethyl group enhances the compound’s stability and hydrophobicity, affecting its interactions with biomolecules and cellular membranes. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, the Boc group may be removed, leading to the release of the free amino acid and subsequent changes in cellular function. Long-term studies have shown that the compound can have lasting effects on cellular metabolism and gene expression, particularly in in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate peptide synthesis and enhance cellular function . At high doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolism. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity and adverse reactions occur.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid and peptide metabolism . The compound interacts with enzymes such as peptidases and proteases, facilitating the cleavage and formation of peptide bonds. Additionally, the trifluoromethyl group can influence metabolic flux and metabolite levels, affecting the overall metabolic balance within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Its hydrophobic trifluoromethyl group can also influence its localization and accumulation within specific cellular compartments, affecting its overall distribution and activity.

Subcellular Localization

The subcellular localization of this compound is influenced by its structural properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can affect its activity and function, particularly in processes such as peptide synthesis and enzyme regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds efficiently . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Di-tert-butyl dicarbonate (Boc2O): Used for the protection of amine groups.

    Trifluoroacetic acid (TFA): Commonly used for the deprotection of the Boc group.

    Sodium hydroxide (NaOH): Used as a base in the protection reaction.

Major Products Formed

The major product formed from the deprotection reaction is the free amine, which can be further utilized in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly useful in the synthesis of pharmaceutical compounds where these properties are desirable .

Properties

IUPAC Name

3,3,3-trifluoro-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO4/c1-7(2,3)17-6(16)13-8(4,5(14)15)9(10,11)12/h1-4H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHHZEHQBKSLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170462-68-7
Record name 2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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